2-Chloro-N-methylacridin-9-amine

Catalog No.
S13417549
CAS No.
61981-66-6
M.F
C14H11ClN2
M. Wt
242.70 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-N-methylacridin-9-amine

CAS Number

61981-66-6

Product Name

2-Chloro-N-methylacridin-9-amine

IUPAC Name

2-chloro-N-methylacridin-9-amine

Molecular Formula

C14H11ClN2

Molecular Weight

242.70 g/mol

InChI

InChI=1S/C14H11ClN2/c1-16-14-10-4-2-3-5-12(10)17-13-7-6-9(15)8-11(13)14/h2-8H,1H3,(H,16,17)

InChI Key

OGWPKFYGMQCDNO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=C(C=CC2=NC3=CC=CC=C31)Cl

2-Chloro-N-methylacridin-9-amine is a chemical compound characterized by its unique structure, which combines a chloro group and an acridine moiety with a methylamine substituent. The molecular formula is C_{13}H_{12}ClN, and it features a chloro group at the 2-position of the acridine ring and an amine group attached to the nitrogen atom in the 9-position. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

The reactivity of 2-chloro-N-methylacridin-9-amine can be analyzed through several typical amine reactions:

  • Halogenation: The presence of the chloro group allows for further halogenation under specific conditions, leading to N-chloro derivatives.
  • N-Alkylation: The amine group can undergo alkylation reactions with alkyl halides, resulting in the formation of quaternary ammonium salts.
  • Acylation: The amine can react with acid chlorides to form amides, which are important intermediates in organic synthesis .
  • N-Dealkylation: This transformation involves the removal of the methyl group from the nitrogen atom, which can be facilitated by various catalytic systems .

Preliminary studies suggest that 2-chloro-N-methylacridin-9-amine exhibits noteworthy biological activities. Compounds containing acridine structures are frequently investigated for their antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of this compound may stem from its ability to interact with biological targets such as enzymes or receptors, although detailed pharmacological studies are required to elucidate these effects fully.

The synthesis of 2-chloro-N-methylacridin-9-amine can be achieved through several methods:

  • Chloroacetylation: A common method involves reacting acridine derivatives with chloroacetyl chloride in the presence of a base to form an intermediate that can be further modified to yield the target compound. This reaction typically requires careful control of temperature and reaction time to maximize yield .
  • Direct Amine Reaction: Another approach involves treating N-methylacridin-9-amine with chlorinating agents like thionyl chloride or phosphorus oxychloride to introduce the chloro substituent directly onto the aromatic ring.
  • N-Alkylation: The introduction of the methyl group can also be performed through N-methylation using methyl iodide or dimethyl sulfate under basic conditions.

2-Chloro-N-methylacridin-9-amine has potential applications in:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new therapeutic agents targeting various diseases.
  • Organic Synthesis: It can act as an intermediate for synthesizing more complex organic molecules or pharmaceuticals.
  • Dyes and Pigments: Acridine derivatives are often utilized in dye formulations due to their vibrant colors and stability.

Interaction studies involving 2-chloro-N-methylacridin-9-amine focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies are crucial for understanding its mechanism of action and potential therapeutic efficacy. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could be employed to characterize these interactions.

Several compounds share structural similarities with 2-chloro-N-methylacridin-9-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
N-Methylacridin-9-amineAcridine base without chlorineExhibits significant antimicrobial activity
2-ChloroacridineChloro group at position 2Known for its antitumor properties
N,N-Dimethylacridin-9-amineTwo methyl groups on nitrogenEnhanced lipophilicity
9-AminoacridineAmino group at position 9Used in dye applications

The presence of both chloro and methyl groups in 2-chloro-N-methylacridin-9-amine distinguishes it from these similar compounds, potentially affecting its solubility, reactivity, and biological activity.

2-Chloro-N-methylacridin-9-amine exhibits characteristic thermodynamic properties that reflect its acridine core structure with additional substituent effects from the chlorine atom at position 2 and the N-methyl group at position 9 [1]. The compound's thermodynamic stability is fundamentally governed by the planar tricyclic aromatic system that provides significant resonance stabilization through π-electron delocalization across the acridine framework [2] [3].

The molecular architecture of 2-Chloro-N-methylacridin-9-amine, with its molecular formula C14H11ClN2 and molecular weight of 242.70 g/mol, demonstrates enhanced thermal stability compared to simpler aromatic amines due to the extended conjugated system [1]. The presence of the chlorine substituent at the 2-position introduces electron-withdrawing effects that modulate the electronic distribution within the aromatic system, potentially affecting the compound's thermal decomposition pathways [4].

Research on related acridine derivatives indicates that the parent acridine compound exhibits a melting point range of 106-110°C and a boiling point of 344.86°C, with a density of 1.005 g/cm³ at 20°C [3]. The introduction of substituents such as chlorine and N-methyl groups typically alters these thermal properties through modifications in intermolecular interactions and molecular packing arrangements [5].

PropertyAcridine9-Aminoacridine2-Chloroacridine2-Chloro-N-methylacridin-9-amine
Melting Point (°C)106-110 [3]241-243162-164Not reported
Boiling Point (°C)344.86 [3]DecomposesNot reportedNot reported
Density (g/cm³)1.005 [3]Not reportedNot reportedNot reported
Thermal StabilityHigh [3]ModerateModerateExpected moderate

The phase behavior of 2-Chloro-N-methylacridin-9-amine is expected to be influenced by its ability to form intermolecular associations through π-π stacking interactions between the planar aromatic systems [6] [7]. These interactions, with typical distances ranging from 3.3-3.8 Å, contribute significantly to the solid-state stability and crystalline packing arrangements [8].

Studies on similar acridine derivatives have demonstrated that thermochromic properties can emerge from molecular buildup-induced phase changes under thermal stress [5]. The donor-acceptor configuration present in substituted acridines like 2-Chloro-N-methylacridin-9-amine may exhibit similar temperature-dependent phase transitions, particularly in the solid state where molecular rearrangements can occur upon heating [5].

The thermodynamic stability of the compound is further enhanced by the nitrogen atom's lone pair electrons, which can participate in stabilizing intermolecular interactions [2] [9]. The basicity of the acridine nitrogen (pKa approximately 5.6 for parent acridine) allows for protonation equilibria that can significantly affect the compound's phase behavior in different environments [4].

Solubility Characteristics in Polar/Nonpolar Media

The solubility profile of 2-Chloro-N-methylacridin-9-amine reflects the dual nature of its molecular structure, containing both hydrophilic nitrogen-containing functionalities and lipophilic aromatic domains [1] [2]. The compound's solubility characteristics are governed by several key factors including molecular polarity, hydrogen bonding capacity, and π-π interactions with solvent molecules [10] [11].

Research on acridine derivatives has established that the parent acridine molecule demonstrates moderate solubility in water but exhibits significantly enhanced solubility in organic solvents such as ethanol, methanol, and benzene [11]. The introduction of polar substituents like the N-methyl group and electron-withdrawing chlorine atom modifies these solubility patterns through alterations in the compound's electronic distribution and intermolecular interaction capabilities [4].

Solvent TypePolarityExpected SolubilityHydrogen Bonding Capability
WaterHighly polarLimited [11]Strong donor/acceptor
MethanolPolar proticGood [10]Strong donor/acceptor
EthanolPolar proticGood [10]Strong donor/acceptor
AcetonitrilePolar aproticGood [10]Acceptor only
DichloromethaneModerately polarVery goodWeak
ChloroformModerately polarVery goodWeak
TolueneNon-polarModerateNone
BenzeneNon-polarGood [11]None

In polar protic solvents such as methanol and ethanol, 2-Chloro-N-methylacridin-9-amine is expected to exhibit enhanced solubility due to hydrogen bonding interactions between the solvent hydroxyl groups and the acridine nitrogen atom [10]. Spectroscopic studies on acridine in various solvents have revealed that intermolecular hydrogen bonding leads to ground state stabilization, with bond distances typically ranging from 1.6-2.2 Å for N-H···O and O-H···N interactions [10] [12].

The compound's behavior in polar aprotic solvents like acetonitrile demonstrates good solubility characteristics, as evidenced by the successful use of acetonitrile in spectroscopic studies of acridine derivatives [10]. The absence of competing hydrogen bonding from the solvent allows for more favorable solute-solvent interactions through dipole-dipole mechanisms and π-electron interactions [13].

In moderately polar solvents such as dichloromethane and chloroform, 2-Chloro-N-methylacridin-9-amine is anticipated to show very good solubility due to the favorable balance between the compound's polar and nonpolar character [14]. The chlorine substituent enhances interactions with these chlorinated solvents through similar electronic environments and weak halogen bonding interactions .

For nonpolar solvents, the solubility behavior varies significantly. In aromatic solvents like benzene and toluene, the compound benefits from π-π stacking interactions between the solvent aromatic rings and the acridine core system [11]. However, in aliphatic nonpolar solvents such as carbon tetrachloride, limited solubility is expected due to the lack of favorable intermolecular interactions [10].

The protonation state of 2-Chloro-N-methylacridin-9-amine significantly influences its solubility characteristics, particularly in aqueous systems [4]. Protonation of the acridine nitrogen increases the compound's hydrophilicity and water solubility through enhanced electrostatic interactions with polar solvent molecules and potential hydrogen bonding with water [9].

Surface Reactivity and Intermolecular Interaction Dynamics

The surface reactivity of 2-Chloro-N-methylacridin-9-amine is characterized by multiple interaction sites that facilitate diverse intermolecular associations [17]. The planar aromatic acridine core provides extensive π-electron density that participates in various non-covalent interactions, while the chlorine and N-methyl substituents introduce additional reactive sites with distinct electronic properties [6] [7].

The π-π stacking interactions represent the most significant component of the compound's intermolecular interaction profile [2] [8]. The planar acridine system exhibits strong tendency for face-to-face aromatic stacking with typical centroid-to-centroid distances ranging from 3.3-3.8 Å [6]. These interactions provide stabilization energies of 10-50 kJ/mol and are crucial for solid-state packing arrangements and solution-phase aggregation behavior [7].

Interaction TypeDistance Range (Å)Strength (kJ/mol)Relevance to Compound
π-π Stacking3.3-3.8 [6]10-50 [7]High - aromatic system
Hydrogen bonding (N-H···O)1.8-2.2 [12]15-40 [9]High - amine group
Hydrogen bonding (O-H···N)1.6-2.0 [8]20-65 [9]Moderate - potential acceptor
C-H···π Interactions2.5-3.0 [6]5-25 [7]Moderate - aromatic CH
Halogen Bonding (Cl···N)2.8-3.210-40High - chlorine substituent

Hydrogen bonding interactions play a crucial role in the surface reactivity of 2-Chloro-N-methylacridin-9-amine [17] [9]. The nitrogen atom at position 9 serves as both a hydrogen bond acceptor and, when protonated, as a donor through the N-H bond [12]. The N-methyl substituent reduces the availability of the nitrogen lone pair for hydrogen bonding compared to primary amines but maintains significant interaction capability [4].

Studies on acridine-carboxylic acid complexes have demonstrated that O-H···N hydrogen bonds with distances around 2.7 Å provide substantial stabilization energy [8]. The formation of these hydrogen bonds follows a molecular rather than ionic character, with the proton remaining localized on the donor oxygen atom while establishing a significant attractive interaction with the acridine nitrogen [7].

The chlorine substituent at position 2 introduces unique halogen bonding capabilities to the molecular surface . Halogen bonding interactions, characterized by distances of 2.8-3.2 Å, can provide stabilization energies of 10-40 kJ/mol through the interaction of the chlorine atom's σ-hole with electron-rich species such as nitrogen atoms or aromatic π-systems .

Electrostatic interactions contribute significantly to the compound's surface reactivity profile, particularly in the presence of charged species or highly polar molecules [9]. The molecular electrostatic potential surface of 2-Chloro-N-methylacridin-9-amine exhibits regions of both positive and negative potential, with the nitrogen atom serving as a primary site for nucleophilic interactions and the aromatic system providing π-electron density for electrophilic associations [4].

ParameterExpected RangeImpact of Substitution
Molecular Surface Area (Ų)~250-270Increased by Cl and NCH3
Dipole Moment (D)2.5-3.5Enhanced by polar groups
Polarizability (ų)~25-28Increased by Cl
HOMO Energy (eV)~-6.0Lowered by electron-withdrawing Cl
LUMO Energy (eV)~-1.5Lowered by electron-withdrawing Cl

The electronic structure of 2-Chloro-N-methylacridin-9-amine influences its reactivity through frontier molecular orbital interactions [4]. The highest occupied molecular orbital energy is expected to be approximately -6.0 eV, while the lowest unoccupied molecular orbital energy is anticipated around -1.5 eV, resulting in a band gap of approximately 4.5 eV [5]. These electronic properties facilitate charge transfer interactions and influence the compound's photophysical behavior [12].

Van der Waals forces provide a constant background of attractive interactions with typical distances of 3.5-4.0 Å and energies of 2-10 kJ/mol [7]. These weak interactions become particularly important in determining the compound's behavior in nonpolar environments and contribute to its overall molecular recognition capabilities [6].

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

242.0610761 g/mol

Monoisotopic Mass

242.0610761 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types